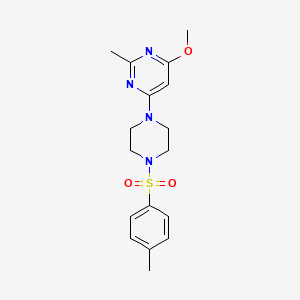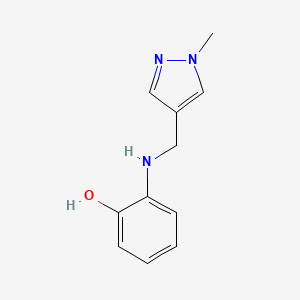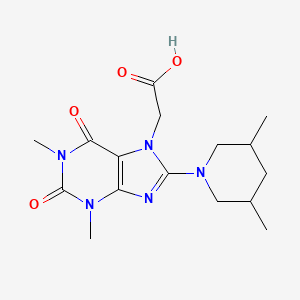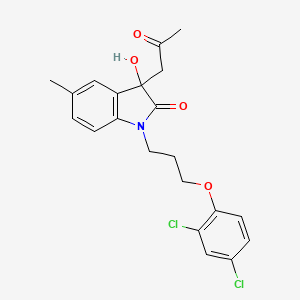
4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines and their derivatives have been proven to have various pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A variety of synthetic strategies have been used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . The chemical shift in NMR spectra is displayed in δ (ppm), with TMS (tetramethylsilane) often taken as an internal standard .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, 4-methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One study focused on the synthesis and evaluation of antiviral activities of pyrimidine analogues, demonstrating a methodological approach for creating compounds with potential antiviral properties. The research detailed the synthetic pathways and the evaluation of these compounds against various viruses, highlighting the relevance of pyrimidine derivatives in developing antiviral drugs (N. Saxena et al., 1990).
Antiretroviral Activity
Another investigation explored the synthesis and antiretroviral activity of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, demonstrating their inhibitory effect on retrovirus replication in cell culture. This study underscores the potential of pyrimidine derivatives as antiretroviral agents, providing a foundation for further exploration of their therapeutic applications (D. Hocková et al., 2003).
Inhibitor of Xanthine Oxidase
Research on 4-Hydroxypyrazolo (3,4-d) Pyrimidine (HPP) revealed its potent inhibition of the enzyme xanthine oxidase, offering therapeutic applications in treating conditions like gout by lowering uric acid levels in serum and urine. This example highlights the diverse applications of pyrimidine derivatives beyond antiviral and antiretroviral activities, extending to metabolic disorders (A. P. Hall et al., 1964).
Fluorescent Probes
The synthesis and application of 3-Formylpyrazolo[1,5- a]pyrimidines as key intermediates for preparing functional fluorophores demonstrate the versatility of pyrimidine derivatives in creating fluorescent probes. These compounds could be used to detect biologically or environmentally relevant species, showcasing the utility of pyrimidine derivatives in bioanalytical chemistry (Juan C Castillo et al., 2018).
Antifungal Effect
Another study evaluated the antifungal effect of certain pyrimidine derivatives, providing insights into their potential as antifungal agents. The research underscores the importance of pyrimidine derivatives in developing new antifungal medications, demonstrating their biological activity against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Wirkmechanismus
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target. Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-8-20(9-11-21)16-12-17(24-3)19-14(2)18-16/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPQARFWDNUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)

![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)